molecular formula C18H24N2O4 B2690714 1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one CAS No. 2094643-57-7

1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one

Cat. No.: B2690714
CAS No.: 2094643-57-7
M. Wt: 332.4
InChI Key: FBIRWNWOHQEHHV-UHFFFAOYSA-N
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Description

1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one is a synthetic organic compound featuring a piperazine ring substituted with a 3,4,5-trimethoxyphenyl group and a but-2-yn-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine to form 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine.

    Alkyne Addition: The intermediate is then reacted with propargyl bromide under basic conditions to introduce the but-2-yn-1-one moiety.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne moiety into alkenes or alkanes.

    Substitution: The piperazine ring and the trimethoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkenes or alkanes.

Scientific Research Applications

1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization, which is crucial for cell division. This interaction can lead to anti-cancer effects by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

  • 1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}ethanone
  • 1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one

Uniqueness: 1-{4-[(3,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl}but-2-yn-1-one is unique due to the presence of the but-2-yn-1-one moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The alkyne group allows for additional functionalization and potential interactions with biological targets, enhancing its versatility in research and therapeutic applications.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and materials.

Properties

IUPAC Name

1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]but-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-5-6-17(21)20-9-7-19(8-10-20)13-14-11-15(22-2)18(24-4)16(12-14)23-3/h11-12H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIRWNWOHQEHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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